molecular formula C16H14ClF3N4O2 B2405749 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine CAS No. 478262-11-2

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine

Cat. No. B2405749
M. Wt: 386.76
InChI Key: FLJFHYPSZKQSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a trifluoromethyl group and a chloro group . Additionally, it contains a piperazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms, substituted with a nitrophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Discovery in Medicinal Chemistry

  • Triazolo-pyridazine-6-yl-substituted Piperazines as Anti-diabetic Drugs : Piperazines, similar in structure to the compound , have been synthesized and evaluated for their potential as anti-diabetic medications. Specifically, their Dipeptidyl peptidase-4 (DPP-4) inhibition potential was studied, showing promise in the development of new treatments for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).

Synthesis and Docking Studies

  • Piperazine-1-yl-1H-indazole Derivatives : Research into the synthesis of piperazine derivatives and their docking studies demonstrates their significance in medicinal chemistry. These compounds, including those similar to the subject compound, have been synthesized and characterized, underscoring their potential in various pharmaceutical applications (Balaraju, Kalyani, & Laxminarayana, 2019).

Novel Insecticides Design

  • Serotonergic Ligand-Based Insecticides : Research has explored the use of piperazine derivatives, similar in structure to the subject compound, as a basis for new insecticides. These compounds have shown potential in inhibiting the growth of pests like armyworm, demonstrating their utility in agricultural science (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Antimalarial Agents

  • Aryl Piperazine and Pyrrolidine in Antimalarial Research : Piperazine derivatives have been synthesized and evaluated for their effectiveness against Plasmodium falciparum, a parasite responsible for malaria. This research highlights the potential of compounds like the one in combating malaria (Mendoza et al., 2011).

Anticancer and Antineoplastic Studies

  • Flumatinib Metabolism in Chronic Myelogenous Leukemia : Piperazine derivatives, including compounds structurally similar to the subject chemical, have been studied in the context of chronic myelogenous leukemia. Flumatinib, an antineoplastic tyrosine kinase inhibitor, is one such example, demonstrating the role of these compounds in cancer treatment research (Gong, Chen, Deng, & Zhong, 2010).

Electrophysiological and Adrenolytic Activity

  • Antiarrhythmic and Antihypertensive Effects of Piperazine Derivatives : Research has been conducted on the electrophysiological, antiarrhythmic, and antihypertensive effects of piperazine derivatives. These studies highlight the potential therapeutic applications of such compounds in cardiovascular diseases (Malawska et al., 2002).

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O2/c17-14-9-11(16(18,19)20)10-21-15(14)23-7-5-22(6-8-23)12-1-3-13(4-2-12)24(25)26/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJFHYPSZKQSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.